

A Technical Guide to the Physical Properties of Yttrium(III) Chloride Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yttrium(III) Chloride Hydrate**

Cat. No.: **B576563**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of **Yttrium(III) chloride hydrate**, with a focus on the commonly available hexahydrate form ($\text{YCl}_3 \cdot 6\text{H}_2\text{O}$). The information is presented to support research and development activities in materials science, chemistry, and related fields.

Chemical Identity and General Properties

Yttrium(III) chloride is an inorganic compound that exists in both an anhydrous (YCl_3) and a hydrated form ($\text{YCl}_3 \cdot 6\text{H}_2\text{O}$).^[1] The hexahydrate is the most common form and appears as a white, crystalline solid.^{[2][3][4][5]} It is known to be deliquescent, readily absorbing moisture from the atmosphere.^{[1][2]} This compound serves as an excellent water-soluble source of yttrium for various applications, including as a precursor in the synthesis of advanced materials like phosphors, ceramics, and superconductors.^{[5][6][7][8]}

Quantitative Physical Properties

The key physical properties of Yttrium(III) chloride hexahydrate are summarized in the table below. Data has been compiled from various chemical suppliers and databases.

Property	Value	Citations
Molecular Formula	$\text{YCl}_3 \cdot 6\text{H}_2\text{O}$	[3][4][5][9]
Molecular Weight	303.36 g/mol	[5][9][10]
Appearance	White crystalline powder or crystals	[2][4][5][6][11]
Density	2.18 g/cm ³ at 25 °C	[2][5][6][7][8]
Melting Point	100 °C (Decomposes)	[2][4][5][6][7][8]
Solubility in Water	Highly soluble	[1][6][11]
Solubility in Other Solvents	Soluble in ethanol and pyridine.[2][12][13] Solubility in 15 °C ethanol is 601 g/L; in 15 °C pyridine is 606 g/L.[2]	[2][12][13]

Experimental Protocols for Property Determination

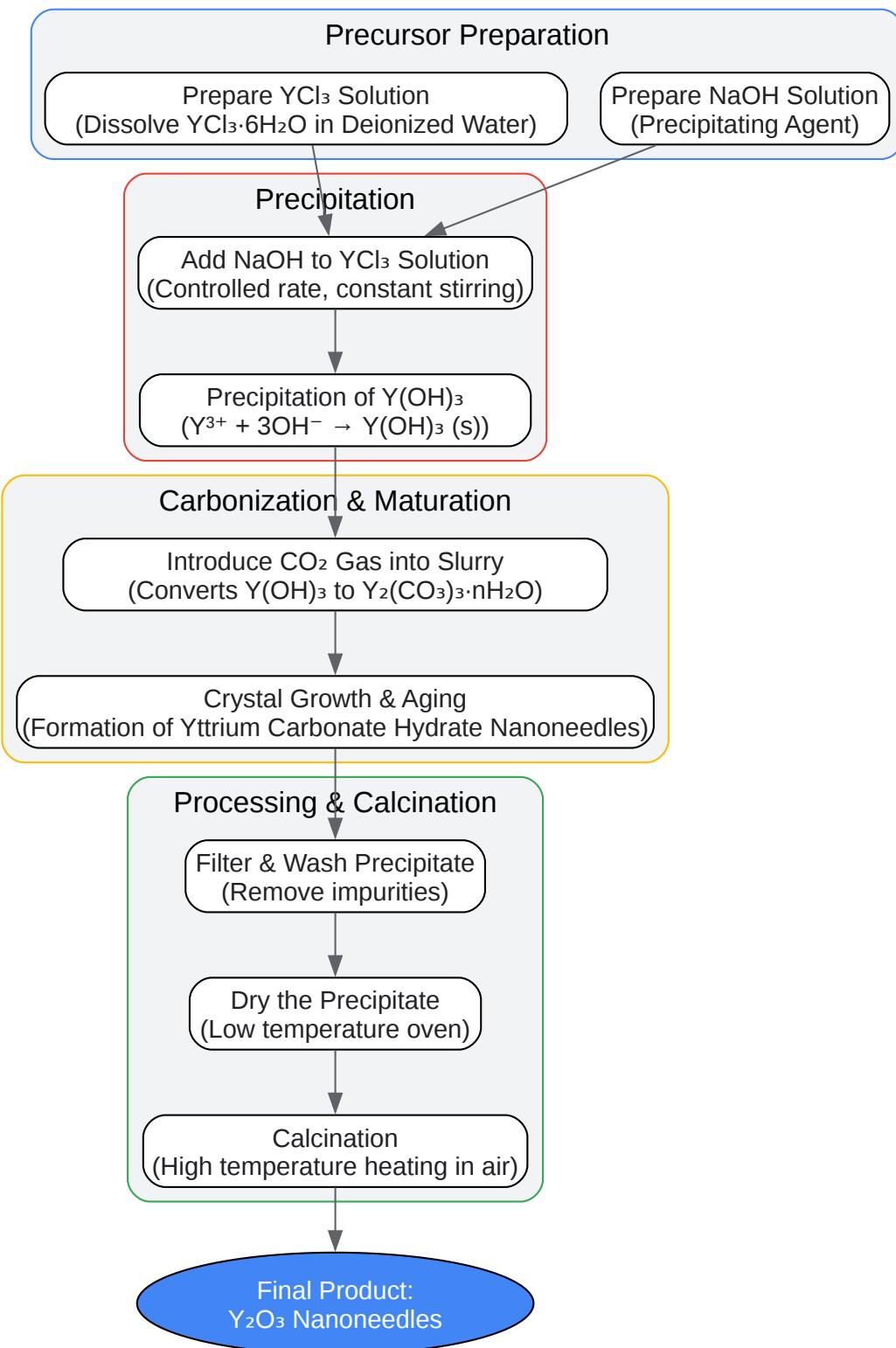
The following sections describe generalized methodologies for determining the key physical properties of hydrated inorganic salts like Yttrium(III) chloride hexahydrate.

The melting point of Yttrium(III) chloride hexahydrate, which is more accurately a decomposition temperature, is typically determined using a capillary melting point apparatus.

- Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the solid transforms into a liquid (or in this case, visibly decomposes) is observed. For a pure compound, this range is typically narrow.
- Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end).
- Procedure:
 - A small amount of finely powdered, dry Yttrium(III) chloride hexahydrate is packed into a capillary tube to a height of 2-3 mm.[14]
 - The tube is placed in the heating block of the melting point apparatus.[5]

- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (100 °C).
- The heating rate is then reduced to a slow rate, approximately 1-2 °C per minute, to allow for thermal equilibrium.[\[14\]](#)
- The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. For a hydrate, this may present as the sample appearing wet as it releases water.
- The temperature at which the entire sample becomes liquid or fully decomposes is recorded as the end of the range. The decomposition is noted by changes in color or the evolution of gas.

The density of a solid powder is accurately determined using a gas pycnometer, which measures the volume of the solid by displacement of an inert gas.


- Principle: The volume of a known mass of the solid is determined by measuring the pressure change of an inert gas (like helium) in a calibrated chamber with and without the sample. Density is then calculated as mass divided by volume.
- Apparatus: Gas pycnometer.
- Procedure:
 - The sample chamber of the pycnometer is calibrated.
 - A precisely weighed sample of Yttrium(III) chloride hexahydrate is placed into the sample chamber.
 - The chamber is sealed and purged with helium gas to remove air and adsorbed moisture.
 - The analysis is initiated, where the instrument automatically pressurizes the chambers and calculates the volume of the sample based on the pressure changes.
 - The measurement is typically repeated several times to ensure precision, and the average volume is used to calculate the density.

A standard method to quantify the solubility of a highly soluble salt involves preparing a saturated solution and determining the mass of the dissolved solid.

- Principle: A saturated solution is created by dissolving the solute in a solvent at a constant temperature until no more solute dissolves. The concentration of the solute in the saturated solution is then measured.
- Apparatus: Constant temperature water bath, flasks, filter system, analytical balance.
- Procedure:
 - An excess amount of Yttrium(III) chloride hexahydrate is added to a known volume of deionized water in a sealed flask.
 - The flask is placed in a constant temperature water bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, the stirring is stopped, and the undissolved solid is allowed to settle.
 - A known volume of the clear supernatant is carefully withdrawn using a pipette.
 - The withdrawn solution is weighed, and then the solvent (water) is evaporated by heating in an oven.
 - The remaining dry solid is weighed. The solubility is then calculated and expressed as grams of solute per 100 mL or per liter of solvent.

Application Workflow: Synthesis of Y_2O_3 Nanostructures

Yttrium(III) chloride is a common precursor for the synthesis of yttrium-based nanomaterials. The following diagram illustrates a typical experimental workflow for the preparation of yttrium oxide (Y_2O_3) nanoneedles via a precipitation and calcination process.

Workflow for Y_2O_3 Nanoneedle Synthesis[Click to download full resolution via product page](#)Caption: Synthesis of Y_2O_3 nanoneedles from a YCl_3 precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ws [chem.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. Synthesis of Yttrium Oxide Nanoneedles with Carbon Dioxide Carbonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. THE THERMAL DECOMPOSITION OF YTTRIUM, SCANDIUM, AND SOME RARE-EARTH CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications | MDPI [mdpi.com]
- 11. moorparkcollege.edu [moorparkcollege.edu]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Yttrium(III) Chloride Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576563#what-are-the-physical-properties-of-yttrium-iii-chloride-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com